molecular formula C11H20O4 B8373547 1-Methyl-4-(2-methoxyethoxy)cyclohexanecarboxylic acid

1-Methyl-4-(2-methoxyethoxy)cyclohexanecarboxylic acid

Cat. No. B8373547
M. Wt: 216.27 g/mol
InChI Key: NHXIGJAZISXYSD-UHFFFAOYSA-N
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Patent
US08426443B2

Procedure details

A mixture of isobutyl 1-methyl-4-(2-methoxyethoxy)cyclohexanecarboxylate (D68, 27 g, 49.6 mmol), 1,4-dioxane (100 mL) and 3M aqueous sodium hydroxide (100 mL, 300 mmol) was heated at 100° C. for 18 h then cooled and partitioned between water and diethyl ether. The aqueous phase was acidified and extracted with ethyl acetate to give the desired product. Unreacted starting material remained in the ether wash, so the ether was evaporated and the residue dissolved in a mixture of THF (100 mL), methanol (100 mL), and 6M aqueous sodium hydroxide (100 mL) and heated at 65° C. for 18 h then worked up as before to give additional product, which was combined to give 1-methyl-4-(2-methoxyethoxy)cyclohexanecarboxylic acid (9.5 g, 43.9 mmol, 89% yield) as a pale yellow oil.
Name
isobutyl 1-methyl-4-(2-methoxyethoxy)cyclohexanecarboxylate
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:13]([O:15]CC(C)C)=[O:14])[CH2:7][CH2:6][CH:5]([O:8][CH2:9][CH2:10][O:11][CH3:12])[CH2:4][CH2:3]1.[OH-].[Na+]>O1CCOCC1>[CH3:1][C:2]1([C:13]([OH:15])=[O:14])[CH2:3][CH2:4][CH:5]([O:8][CH2:9][CH2:10][O:11][CH3:12])[CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
isobutyl 1-methyl-4-(2-methoxyethoxy)cyclohexanecarboxylate
Quantity
27 g
Type
reactant
Smiles
CC1(CCC(CC1)OCCOC)C(=O)OCC(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water and diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(CC1)OCCOC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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